1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate
Overview
Description
1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H19N3O3S and a molecular weight of 309.38 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 1,2-diaminopyridine with 2,4,6-trimethylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diaminobenzene
- 2,4,6-Trimethylpyridine
- 2,4,6-Trimethylbenzenesulfonic acid
Uniqueness
1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is unique due to its combination of the 1,2-diaminopyridinium moiety and the 2,4,6-trimethylbenzenesulfonate group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
pyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H7N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-3-1-2-4-8(5)7/h4-5H,1-3H3,(H,10,11,12);1-4,6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPSLGXTQHEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](C(=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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